molecular formula C24H41ClOS2 B14578930 4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol CAS No. 61151-06-2

4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol

Cat. No.: B14578930
CAS No.: 61151-06-2
M. Wt: 445.2 g/mol
InChI Key: WFAKMBICGNVGNJ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol is an organic compound characterized by the presence of a phenol group substituted with a chlorine atom at the 4-position and two octylsulfanyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol as the core structure.

    Formation of Sulfanyl Groups: The introduction of octylsulfanyl groups at the 2- and 6-positions can be achieved through nucleophilic substitution reactions. This involves the reaction of 4-chlorophenol with octylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenol group can be reduced to a corresponding hydroxy compound using reducing agents like sodium borohydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Amines or alkoxides, solvents like DMF or DMSO, elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential antimicrobial properties. The presence of sulfanyl groups may enhance its ability to interact with biological membranes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol involves its interaction with molecular targets such as enzymes and cell membranes. The sulfanyl groups can form strong interactions with thiol groups in proteins, potentially inhibiting their function. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the sulfanyl groups, resulting in different chemical and biological properties.

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Contains different substituents, leading to variations in reactivity and applications.

Uniqueness

4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol is unique due to the presence of long-chain octylsulfanyl groups, which impart distinct hydrophobic properties and influence its interactions with biological systems. This makes it a valuable compound for research and industrial applications where such properties are desired.

Properties

CAS No.

61151-06-2

Molecular Formula

C24H41ClOS2

Molecular Weight

445.2 g/mol

IUPAC Name

4-chloro-2,6-bis(octylsulfanylmethyl)phenol

InChI

InChI=1S/C24H41ClOS2/c1-3-5-7-9-11-13-15-27-19-21-17-23(25)18-22(24(21)26)20-28-16-14-12-10-8-6-4-2/h17-18,26H,3-16,19-20H2,1-2H3

InChI Key

WFAKMBICGNVGNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=CC(=CC(=C1O)CSCCCCCCCC)Cl

Origin of Product

United States

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